molecular formula C12H18N6 B5678721 5-ethyl-N~4~-methyl-N~4~-[(3-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine

5-ethyl-N~4~-methyl-N~4~-[(3-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine

Cat. No. B5678721
M. Wt: 246.31 g/mol
InChI Key: YUIHWQBWCYGUGB-UHFFFAOYSA-N
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Description

"5-ethyl-N4-methyl-N4-[(3-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine" is a chemical compound with potential applications in various fields of chemistry and pharmacology. It belongs to a broader class of compounds known as pyrazolo[3,4-d]pyrimidines, which are notable for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those similar to the compound , involves multiple steps that include condensations, cyclizations, and substitutions. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized through a series of condensation reactions, demonstrating the complexity and versatility of these syntheses (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fusion of pyrazole and pyrimidine rings, which contributes to their unique chemical properties. The presence of various substituents, such as ethyl or methyl groups, influences the overall conformation and reactivity of these molecules (Trilleras et al., 2008).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions, including but not limited to, ring transformations, condensations, and cycloadditions. Their reactivity is influenced by the presence of functional groups and the structural rigidity imparted by the fused ring system (Elnagdi et al., 1975).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by their molecular structure. The presence of different substituents can lead to variations in these properties, making them suitable for diverse applications (Wu et al., 2005).

properties

IUPAC Name

5-ethyl-4-N-methyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-4-9-5-14-12(13)16-11(9)18(3)7-10-6-15-17-8(10)2/h5-6H,4,7H2,1-3H3,(H,15,17)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIHWQBWCYGUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N(C)CC2=C(NN=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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